6-Chloro-2-methyl-8-(trifluoromethyl)imidazo[1,2-A]pyrazine
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Overview
Description
6-Chloro-2-methyl-8-(trifluoromethyl)imidazo[1,2-A]pyrazine is a heterocyclic compound that features a unique imidazo[1,2-A]pyrazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methyl-8-(trifluoromethyl)imidazo[1,2-A]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-nitropyrazine with methylamine and trifluoroacetic anhydride, followed by cyclization to form the imidazo[1,2-A]pyrazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methyl-8-(trifluoromethyl)imidazo[1,2-A]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
6-Chloro-2-methyl-8-(trifluoromethyl)imidazo[1,2-A]pyrazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Agrochemicals: This compound has shown nematicidal and fungicidal activities, making it a candidate for developing new pesticides.
Material Science: Its unique structure makes it useful in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-Chloro-2-methyl-8-(trifluoromethyl)imidazo[1,2-A]pyrazine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit key enzymes or disrupt cell membrane integrity. In anticancer research, it could interfere with DNA replication or induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
8-Chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
6-Chloro-2-methylimidazo[1,2-A]pyridine: Lacks the trifluoromethyl group, which can affect its chemical properties and biological activities.
Uniqueness
6-Chloro-2-methyl-8-(trifluoromethyl)imidazo[1,2-A]pyrazine is unique due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable compound for developing drugs with improved pharmacokinetic properties .
Properties
Molecular Formula |
C8H5ClF3N3 |
---|---|
Molecular Weight |
235.59 g/mol |
IUPAC Name |
6-chloro-2-methyl-8-(trifluoromethyl)imidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C8H5ClF3N3/c1-4-2-15-3-5(9)14-6(7(15)13-4)8(10,11)12/h2-3H,1H3 |
InChI Key |
BYXHHBPYGFHGGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(N=C(C2=N1)C(F)(F)F)Cl |
Origin of Product |
United States |
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